![molecular formula C10H13NO2 B14457877 2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid CAS No. 72764-23-9](/img/structure/B14457877.png)
2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a cyanide group and a carboxylic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bicyclo[2.2.2]octane derivative with cyanide and carboxylation agents . The reaction conditions often require specific temperatures and catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanide group to an amine group.
Substitution: The cyanide and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Applications De Recherche Scientifique
2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The cyanide group can act as a nucleophile, participating in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function .
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.2]octane-1-carboxylic acid: Lacks the cyanide group, making it less reactive in certain chemical reactions.
4-Cyanobicyclo[2.2.2]octane-1-carboxylic acid: Similar structure but with the cyanide group at a different position, leading to different reactivity and applications.
Uniqueness: 2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of both cyanide and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and potential drug development .
Propriétés
Numéro CAS |
72764-23-9 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-cyanobicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c11-6-8-5-7-1-3-10(8,4-2-7)9(12)13/h7-8H,1-5H2,(H,12,13) |
Clé InChI |
NAOJWDWMTPFEEI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1CC2C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


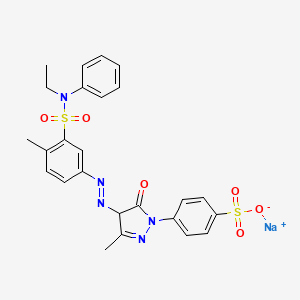

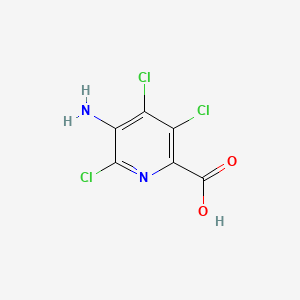
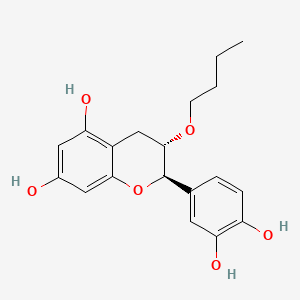

![2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14457843.png)

![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)
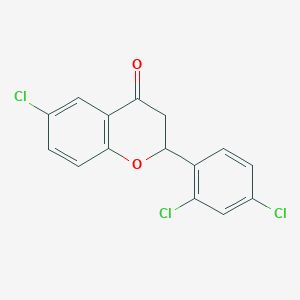
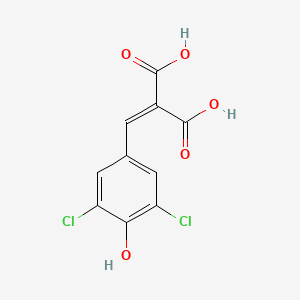
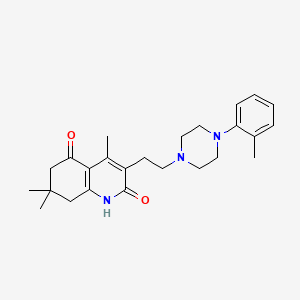
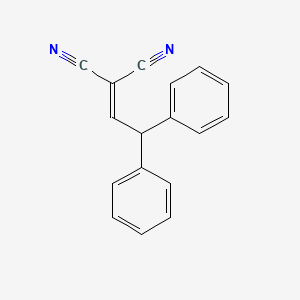
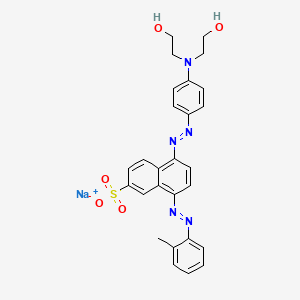
![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B14457896.png)
